3-fluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

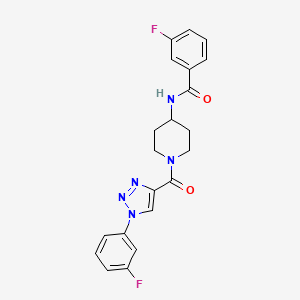

3-Fluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a triazole-containing benzamide derivative with a piperidine backbone. Its structure features dual fluorine substitutions: one on the benzamide ring (3-fluoro) and another on the phenyl group attached to the 1,2,3-triazole moiety. The piperidine and benzamide moieties are common in drug discovery due to their versatility in interacting with biological targets, such as enzymes and receptors .

Properties

IUPAC Name |

3-fluoro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O2/c22-15-4-1-3-14(11-15)20(29)24-17-7-9-27(10-8-17)21(30)19-13-28(26-25-19)18-6-2-5-16(23)12-18/h1-6,11-13,17H,7-10H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQAUEKABPDYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological properties, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Piperidine Derivative Synthesis : Introducing piperidine moieties through nucleophilic substitutions.

- Final Coupling : The final product is obtained through amide bond formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 15 μM, indicating effective inhibition of cell proliferation.

- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Studies : It showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were recorded at 8 μg/mL and 16 μg/mL, respectively .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through various assays:

- Inhibition of Pro-inflammatory Cytokines : It significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

- Study on Cancer Cell Lines : A study involving a panel of cancer cell lines (including MCF-7 and A549) demonstrated that the compound not only inhibited cell growth but also induced cell cycle arrest at the G2/M phase .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of bacteria, suggesting its potential as a lead candidate for drug development .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : The target compound’s 3-fluoro substitution (vs. 4-chloro in ) reduces molecular weight and may enhance electronegativity, improving target interactions.

- Acetyl vs. Fluoro : BF16767’s 3-acetyl substitution (vs. 3-fluoro in the target) introduces a polar carbonyl group, which may reduce metabolic stability compared to fluorine’s inertness .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-fluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical, as seen in analogous compounds where 1,2,3-triazole cores are synthesized from fluorinated aniline precursors . Piperidine intermediates, such as acetylpiperidin-4-yl derivatives, are often acylated with fluorobenzoyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates include 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and N-acetylpiperidin-4-amine derivatives.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on structurally similar compounds (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide), acute toxicity (oral, dermal) and respiratory irritation are primary hazards. Researchers should use fume hoods, wear nitrile gloves, and employ full-face protection during synthesis. Emergency procedures include rinsing exposed skin with water for 15+ minutes and consulting poison control .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and liquid chromatography-mass spectrometry (LC-MS) are standard. For example, in analogous piperidine-triazole hybrids, ¹H NMR peaks for triazole protons appear at δ 8.1–8.3 ppm, while fluorophenyl groups show distinct coupling patterns (e.g., meta-fluorine at δ 7.4–7.6 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight with <3 ppm error.

Q. What role do fluorine substituents play in the compound’s physicochemical properties?

- Methodological Answer : Fluorine enhances metabolic stability and lipophilicity. The 3-fluorophenyl group increases π-π stacking in target binding pockets, while the benzamide fluorine improves solubility via dipole interactions. Computational studies (e.g., LogP calculations) predict a LogP of ~2.8, balancing membrane permeability and aqueous solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole-piperidine coupling?

- Methodological Answer : Reaction parameters (temperature, catalyst loading) significantly impact yield. For triazole formation, Cu(I) catalysts (e.g., CuI, 10 mol%) in DMF at 80°C for 12 hours achieve ~75% yield in analogous syntheses . Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Q. How should researchers resolve contradictory bioactivity data across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). For instance, if one study reports IC₅₀ = 50 nM (enzymatic assay) and another shows EC₅₀ = 200 nM (cell-based assay), discrepancies may arise from off-target effects or cell permeability differences. Dose-response curves and kinetic studies (e.g., kcat/KM analysis) clarify mechanisms .

Q. What computational strategies predict the compound’s binding mode to target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model interactions. For example, the triazole moiety may form hydrogen bonds with catalytic residues (e.g., Asp189 in serine proteases), while the fluorobenzamide engages in hydrophobic packing. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How do stability studies inform storage and handling protocols?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. For similar compounds, hydrolysis of the benzamide bond under acidic conditions (pH <3) is a major pathway. Storage at −20°C in argon-sealed vials with desiccants (silica gel) prevents degradation. HPLC-UV (220 nm) monitors purity over time .

Q. What collaborative approaches integrate synthetic and computational chemistry for lead optimization?

- Methodological Answer : Teams combine synthetic workflows with quantum mechanical calculations (e.g., DFT for transition state analysis) and machine learning (ML) models to prioritize derivatives. For example, ICReDD’s reaction design platform uses experimental data to train ML algorithms, predicting optimal substituents for enhanced target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.